An In-depth Technical Guide to N-α-Benzyloxycarbonyl-L-phenylalanine Methyl Ester (Z-Phe-OMe)
An In-depth Technical Guide to N-α-Benzyloxycarbonyl-L-phenylalanine Methyl Ester (Z-Phe-OMe)
This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals on the structure, synthesis, and application of N-α-Benzyloxycarbonyl-L-phenylalanine methyl ester, commonly abbreviated as Z-Phe-OMe. This compound is a cornerstone building block in solution-phase peptide synthesis, offering a strategic combination of amino and carboxyl protection that is fundamental to the controlled, stepwise assembly of peptide chains.
Core Structure and Identity
Z-Phe-OMe is a derivative of the essential amino acid L-phenylalanine. Its structure is characterized by two key modifications to the parent amino acid:
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N-terminal Protection: The α-amino group is protected by a benzyloxycarbonyl (Z or Cbz) group. This urethane-based protection, introduced historically by Bergmann and Zervas, is renowned for its stability under various coupling conditions and its susceptibility to removal via catalytic hydrogenolysis.[1] This modification prevents the nucleophilic amine from participating in unwanted side reactions during the activation of the carboxyl group.[2]
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C-terminal Protection: The carboxylic acid is protected as a methyl ester (-OMe) . This prevents the carboxyl group from reacting during the coupling of a different activated amino acid to the N-terminus of Z-Phe-OMe (after Z-group removal).
These orthogonal protecting groups are central to its utility, allowing for selective deprotection at either the N- or C-terminus, thereby directing the sequence of peptide bond formation.
Caption: Strategic pathways for peptide synthesis using Z-Phe-OMe.
Pathway A: C-Terminal Elongation via Saponification
This pathway involves deprotecting the C-terminus to prepare for coupling with the N-terminus of another amino acid ester.
Saponification is the base-mediated hydrolysis of the methyl ester to a carboxylate salt, which is subsequently protonated to yield the free carboxylic acid (Z-Phe-OH).
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Rationale: Lithium hydroxide (LiOH) is often preferred over sodium hydroxide (NaOH) as it can lead to faster, cleaner reactions with reduced risk of racemization, and the resulting lithium carboxylate is often highly soluble. [3]The reaction is typically run at 0°C to room temperature to minimize side reactions.
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Reaction Setup:
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Dissolve Z-Phe-OMe (1.0 eq) in a suitable solvent mixture, such as dioxane and water (e.g., 3:1 v/v). [3] * Cool the solution to 0 °C in an ice bath.
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Hydrolysis:
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Add a 1M aqueous solution of LiOH or NaOH (1.1-1.5 eq) dropwise while stirring.
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Allow the reaction to warm to room temperature and stir for 2-4 hours.
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Monitoring and Work-up:
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Monitor the reaction by TLC until the starting material is consumed.
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Upon completion, cool the mixture to 0 °C and carefully acidify to pH 2-3 with cold 1N HCl.
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Extract the product into an organic solvent such as ethyl acetate.
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Purification:
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Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and evaporate the solvent under reduced pressure to yield Z-Phe-OH. [4]
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The newly formed Z-Phe-OH can now be coupled with another amino acid ester (e.g., H-Leu-OMe) using a standard peptide coupling agent.
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Rationale: Carbodiimides like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) are common coupling agents. They activate the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is susceptible to nucleophilic attack by the amine. [4]The addition of 1-Hydroxybenzotriazole (HOBt) is critical as it acts as a racemization suppressant by forming an HOBt-active ester, which is more stable and selective than the O-acylisourea.
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Activation:
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Dissolve Z-Phe-OH (1.0 eq) and HOBt (1.1 eq) in an anhydrous solvent like dichloromethane (DCM) or tetrahydrofuran (THF). [4] * Cool the solution to 0 °C.
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Add EDC hydrochloride (1.1 eq) and stir for 30 minutes at 0 °C.
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Coupling:
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In a separate flask, prepare the free amine of the second amino acid (e.g., H-Leu-OMe) by neutralizing its hydrochloride salt with a non-nucleophilic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.1 eq) in anhydrous DCM.
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Add the freshly prepared free amine solution to the activated Z-Phe-OH mixture.
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Allow the reaction to warm to room temperature and stir overnight.
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Work-up and Purification:
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Dilute the reaction mixture with DCM and wash sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.
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Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting protected dipeptide can be purified by silica gel chromatography. [4]
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Pathway B: N-Terminal Elongation via Hydrogenolysis
This pathway involves deprotecting the N-terminus to expose the free amine, which can then be coupled with an activated Z-protected amino acid.
The Z-group is efficiently cleaved by catalytic hydrogenation, which reduces the benzyl ester to toluene and liberates the free amine, releasing carbon dioxide in the process.
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Rationale: Palladium on carbon (Pd/C) is the standard catalyst for this transformation. [5]The reaction proceeds via hydrogenolysis, where hydrogen gas cleaves the carbon-oxygen bond of the benzyl group. This method is exceptionally clean as the byproducts (toluene and CO₂) are volatile and easily removed.
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Reaction Setup:
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Dissolve Z-Phe-OMe in a solvent such as methanol (MeOH) or ethyl acetate (EtOAc).
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Carefully add 10% Palladium on Carbon (Pd/C) catalyst (typically 5-10% by weight of the substrate) under an inert atmosphere (e.g., Nitrogen or Argon).
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Hydrogenation:
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Purge the reaction vessel with hydrogen gas (H₂) and maintain a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) with vigorous stirring.
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Monitor the reaction by TLC. The reaction is typically complete within 1-4 hours.
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Work-up:
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Once complete, carefully purge the vessel with an inert gas to remove excess hydrogen.
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Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric and should not be allowed to dry in the air.
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Wash the filter pad with the reaction solvent.
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Evaporate the combined filtrate under reduced pressure to obtain the crude H-Phe-OMe, which is often pure enough for use in the subsequent coupling step. [6]
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Conclusion
N-α-Benzyloxycarbonyl-L-phenylalanine methyl ester (Z-Phe-OMe) is a highly versatile and indispensable tool in the arsenal of the peptide chemist. Its well-defined structure, predictable reactivity, and the orthogonal nature of its protecting groups provide the necessary control for the logical and efficient construction of complex peptide molecules in solution. The protocols detailed herein represent field-proven methodologies that underscore the compound's central role in both academic research and the development of peptide-based therapeutics.
References
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Schotten-Baumann Reaction - Lokey Lab Protocols. (2017). protocols.wikidot.com. [Link]
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Synthesis of N-benzyloxycarbonyl-L-leucyl-L-phenylalanine. PrepChem.com. [Link]
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N-(Benzyloxycarbonyl)phenylalanylphenylalanine methyl ester. PubChem. [Link]
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Table of Contents - The Royal Society of Chemistry. The Royal Society of Chemistry. [Link]
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Protecting Groups - Lokey Lab Protocols. (2017). protocols.wikidot.com. [Link]
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Benzyl chloroformate - Wikipedia. Wikipedia. [Link]
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Continuous production of N-(benzyloxycarbonyl)-L-glycyl-L-phenylalanine methyl ester utilizing extractive reaction in aqueous/organic biphasic medium. PubMed. [Link]
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Post-synthetic modification of phenylalanine containing peptides by C-H functionalization. NTU IRep. [Link]
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Schotten–Baumann reaction - Wikipedia. Wikipedia. [Link]
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Schotten-Baumann Reaction. Organic Chemistry Portal. [Link]
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L-Phenylalanine Methyl Ester Hydrochloride. Organic Syntheses Procedure. [Link]
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Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E. acgpubs.org. [Link]
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Post-synthetic modification of phenylalanine containing peptides by C-H functionalization. NTU IRep. [Link]
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SYNTHESIS OF A PHENYLALANINE-RICH PEPTIDE AS POTENTIAL ANTHELMINTIC AND CYTOTOXIC AGENT. ijppsjournal.com. [Link]
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1H NMR Spectrum (1D, 500 MHz, H2O, experimental). Human Metabolome Database. [Link]
- US5279946A - Process for the preparation of N-benzyloxycarbonyl-alpha-L-aspartyl-L-phenylalanine methyl ester.
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benzyl chloroformate (Cbz-Cl) protecting mechanism. Reddit. [Link]
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A One-Pot Saponification–Coupling Sequence Suitable for C-Terminus Peptide Elongation Using Lithium Carboxylates. Thieme E-Books & E-Journals. [Link]
